molecular formula C19H23N3O2 B5735198 2-(4-Ethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

2-(4-Ethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

Cat. No.: B5735198
M. Wt: 325.4 g/mol
InChI Key: JSKVLONKXROKPT-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an ethylphenoxy group, a pyridinyl group, and a piperazinyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Ethylphenoxy Intermediate: This step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.

    Piperazine Derivative Formation: The next step involves the reaction of 4-pyridin-2-ylpiperazine with an appropriate acylating agent to form the piperazine derivative.

    Coupling Reaction: Finally, the ethylphenoxy intermediate is coupled with the piperazine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-Ethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a ligand for receptor studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
  • 2-(4-Chlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
  • 2-(4-Fluorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

Uniqueness

2-(4-Ethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone stands out due to the presence of the ethyl group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(4-ethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-16-6-8-17(9-7-16)24-15-19(23)22-13-11-21(12-14-22)18-5-3-4-10-20-18/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKVLONKXROKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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